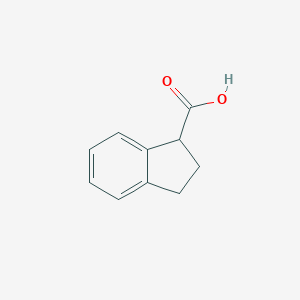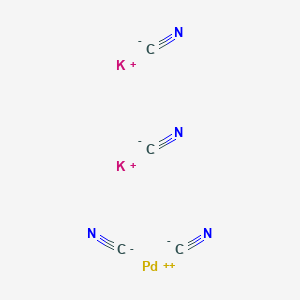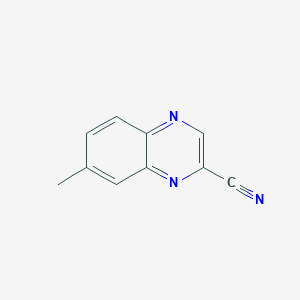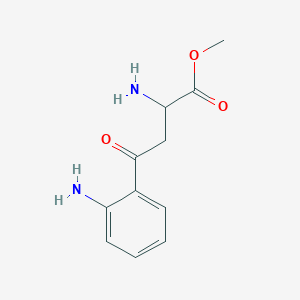![molecular formula C15H23NO2 B081261 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 13707-91-0](/img/structure/B81261.png)
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mechanism Of Action
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 is a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in β2-adrenergic receptor signaling, which can lead to a variety of physiological effects depending on the tissue and cell type.
Biochemical And Physiological Effects
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects depending on the tissue and cell type. In the respiratory system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the cardiovascular system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the vasodilatory effects of β2-adrenergic receptor agonists, such as isoproterenol. In the liver and skeletal muscle, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the glycogenolytic effects of β2-adrenergic receptor agonists, such as epinephrine.
Advantages And Limitations For Lab Experiments
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has several advantages as a research tool. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific study of β2-adrenergic receptor signaling. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has a relatively low affinity for the β2-adrenergic receptor compared to other β2-adrenergic receptor antagonists, which may limit its effectiveness in certain experiments. It also has a relatively short half-life in vivo, which may limit its use in long-term experiments.
Future Directions
There are several future directions for the study of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551. One direction is the development of more potent and selective β2-adrenergic receptor antagonists for use in research and clinical applications. Another direction is the investigation of the role of β2-adrenergic receptor signaling in the pathogenesis of various diseases, such as asthma, cardiovascular disease, and diabetes. Additionally, the use of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Synthesis Methods
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 can be synthesized through a multistep process starting from 3-(prop-2-en-1-yl)phenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 2-bromo-1-(propan-2-ylamino)ethane to yield the corresponding secondary amine. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551.
Scientific Research Applications
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It has been used to investigate the role of β2-adrenergic receptors in asthma, cardiovascular disease, and diabetes. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and glucose metabolism.
properties
CAS RN |
13707-91-0 |
|---|---|
Product Name |
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol |
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(3-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-6-13-7-5-8-15(9-13)18-11-14(17)10-16-12(2)3/h4-5,7-9,12,14,16-17H,1,6,10-11H2,2-3H3 |
InChI Key |
XYBDCAYPKRUVCK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



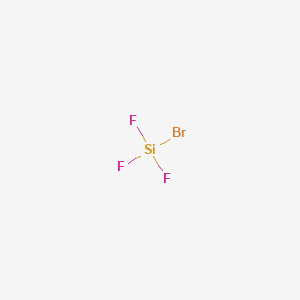
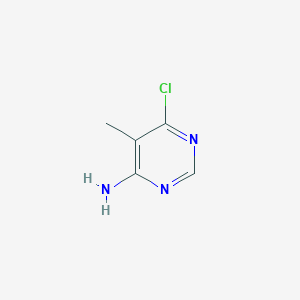

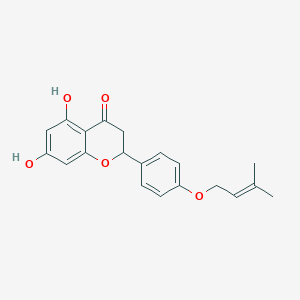
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)

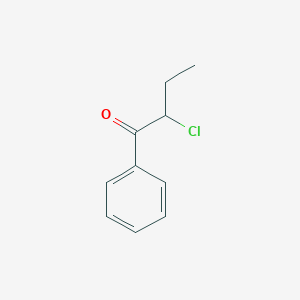
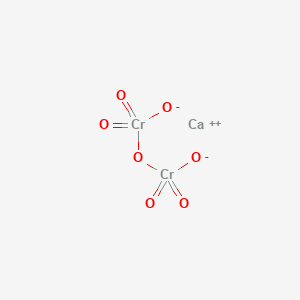

![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
